3-Aminohomopiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373374 | |
| Record name | Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69154-03-6 | |
| Record name | Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69154-03-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Aminohomopiperidine and Its Derivatives
Direct Synthesis Approaches to the 3-Aminohomopiperidine Core
The formation of the this compound scaffold is a significant synthetic challenge that chemists have addressed through innovative ring expansion and cyclization methodologies.
Ring Expansion Methodologies from Precursor Heterocycles
Building upon existing cyclic structures, ring expansion techniques offer an elegant way to introduce the seven-membered azepane core. These methods leverage the inherent structure of smaller rings, such as piperidines, and transform them into the desired larger ring system.
The expansion of a six-membered piperidine (B6355638) ring into a seven-membered azepane (homopiperidine) is a direct approach to the target scaffold. Research has demonstrated the viability of this strategy, achieving both high regioselectivity and stereoselectivity. One such method involves the one-carbon ring expansion of substituted piperidines, which has been shown to produce diastereomerically pure azepane derivatives in excellent yields. rsc.org The structure and stereochemistry of the resulting products have been rigorously confirmed, including through X-ray crystallographic analysis, validating the efficacy of the ring expansion strategy. rsc.org
This transformation is conceptually related to classic named reactions like the Tiffeneau-Demjanov rearrangement. nih.gov The Tiffeneau-Demjanov reaction traditionally involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which generates a diazonium ion that rearranges to produce a ring-expanded ketone. wikipedia.org This principle has been adapted for N-heterocycles. For instance, analogous one-carbon ring expansions have been used to convert prolinol derivatives (five-membered rings) into 3-azidopiperidines (six-membered rings) researchgate.net and to expand pyrrolidino-alcohols into 2-fluoroalkyl-4-substituted azepanes (five- to seven-membered rings). doi.org These examples underscore the utility of rearrangement-based ring expansion in accessing larger, functionalized nitrogen heterocycles from smaller, readily available precursors.
The synthesis of this compound via ring expansion of an ε-caprolactam (azepan-2-one) derivative presents significant conceptual challenges and is not a commonly reported pathway. The primary difficulty lies in the nature of established chemical transformations that might be applied to a functional group at the C3 position of the caprolactam ring.
For example, classical degradative rearrangements such as the Hofmann or Curtius rearrangements are designed to convert carboxylic acid derivatives into amines with the loss of one carbon atom. bdu.ac.inaakash.ac.innih.gov
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom by treating it with bromine and a strong base. aakash.ac.innrochemistry.com
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine, again with the loss of the carbonyl carbon. wikipedia.orgorganic-chemistry.org
If these reactions were applied to a caprolactam-3-carboxamide or a derivative of caprolactam-3-carboxylic acid, the reaction would occur on the side chain. This would result in the formation of a 3-aminocaprolactam, not a ring-expanded product. These reactions are fundamentally unsuited for expanding the core heterocyclic ring itself in this context. While syntheses of functionalized 3-amino-azepan-2-one derivatives have been developed, they typically rely on cyclization methods rather than ring expansion of a parent caprolactam. acs.orgnih.govresearchgate.net
Piperidine Ring Expansion Strategies.
Cyclization Reactions for Azepane Ring Formation
In contrast to building upon existing rings, cyclization reactions construct the azepane core from acyclic precursors. These methods are powerful for establishing the seven-membered ring and controlling the stereochemistry of its substituents.
The silyl-aza-Prins cyclization has emerged as a robust method for synthesizing seven-membered nitrogen heterocycles like azepanes. acs.orgresearchgate.net This reaction involves the Lewis acid-catalyzed cyclization of an amine containing an allylsilane moiety with an aldehyde. acs.orgsci-hub.se The process forms the azepane ring with high efficiency and, notably, with a high degree of stereocontrol. researchgate.netsci-hub.se
Research has shown that the choice of catalyst significantly influences the reaction's outcome. Indium(III) chloride (InCl₃) has been identified as an effective catalyst for promoting the desired 7-endo cyclization, leading to the formation of azepane derivatives in good to excellent yields. acs.orgsci-hub.se A key feature of this method is its high diastereoselectivity, typically favoring the formation of trans-substituted azepanes. acs.org The stereoselectivity is influenced by steric factors; for example, using a sterically demanding aldehyde can lead to the formation of a single diastereomer. acs.org More recently, iron(III) salts have been employed as sustainable catalysts for a similar transformation, yielding tetrahydroazepines under mild conditions. nih.govresearchgate.net
The proposed mechanism involves the formation of an E-iminium ion from the condensation of the amine and aldehyde. This intermediate undergoes a 7-endo cyclization to form a carbocation stabilized by the silicon group, which is then eliminated to yield the final azepane product. acs.org
| Catalyst | Amine Substrate | Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| InCl₃ | Allylsilyl amine | Benzaldehyde | 2-phenyl-azepane derivative | 90 | >95:5 | acs.org |
| InCl₃ | Allylsilyl amine | Pivalaldehyde | 2-tert-butyl-azepane derivative | 91 | >99:1 | acs.org |
| FeCl₃ | Allylsilyl amine | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-tetrahydroazepine | 90 | - | nih.govresearchgate.net |
| InCl₃ | Allylsilyl amine | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-azepane derivative | 85 | >95:5 | acs.org |
The construction of the azepine ring system can also be achieved through strategies involving nitrene intermediates, in reactions sometimes referred to as aza-Buchner type ring expansions. thieme-connect.com Unlike the classic Buchner reaction that uses a carbene to expand an aromatic ring, these methods use a nitrene to insert a nitrogen atom, either by expanding a ring or through intramolecular C-H insertion. thieme-connect.comresearchgate.net
One modern approach involves the photochemical dearomative ring expansion of simple nitroarenes. researchgate.net Mediated by blue light at room temperature, this process converts the nitro group into a highly reactive singlet nitrene intermediate. This nitrene triggers a transformation of the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. A subsequent hydrogenolysis step reduces the unsaturated ring to furnish the saturated azepane core, providing a powerful two-step sequence to complex azepanes from simple starting materials. researchgate.net
Alternatively, metal-catalyzed reactions can be used to generate and control the reactivity of nitrene intermediates. Rhodium researchgate.netnih.gov and silver thieme-connect.com catalysts are effective in this regard. For instance, rhodium(II) complexes can catalyze the decomposition of precursors like N-tosyloxycarbamates or carbamoyl (B1232498) azides to generate a metal nitrene. researchgate.netnih.gov This reactive intermediate can then undergo an intramolecular C-H insertion reaction. By carefully designing a substrate with a piperidine ring and a side chain that generates the nitrene at the appropriate position, the nitrene can insert into a C-H bond of the piperidine ring, effectively stitching together the seven-membered azepane structure. doi.org The choice of ligand on the metal catalyst can be crucial for directing the chemoselectivity, favoring the desired ring formation over other potential pathways like intermolecular reactions. thieme-connect.com
Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement
A notable method for constructing fused dihydroazepine derivatives involves a sequence initiated by a rhodium(II)-catalyzed cyclopropanation. This process begins with 1-sulfonyl-1,2,3-triazoles that have a tethered diene. The reaction proceeds through an intramolecular cyclopropanation involving an α-imino rhodium(II) carbenoid. This step leads to the formation of a temporary 1-imino-2-vinylcyclopropane intermediate. This intermediate then quickly undergoes a 1-aza-Cope rearrangement to produce the final fused dihydroazepine products in moderate to excellent yields. nih.gov This reaction has been shown to be efficient even on a gram scale. nih.gov Interestingly, when the reaction is performed without a catalyst, a different bicyclic heterocycle is formed. nih.gov
The effectiveness of rhodium catalysts in cyclopropanation reactions is well-documented. nih.gov The choice of ligands on the rhodium catalyst can significantly influence the reaction's chemo- and diastereoselectivity, particularly when using α-alkyl-α-diazoesters. nih.gov For instance, while dirhodium tetraoctanoate can lead to β-hydride elimination, sterically demanding carboxylate ligands like triphenylacetate (TPA) can suppress this side reaction and impart high diastereoselectivity. nih.gov
Table 1: Rh(II)-Catalyzed Synthesis of Fused Dihydroazepines
| Starting Material | Catalyst | Key Intermediate | Product | Yield |
|---|
Multicomponent Reactions and Convergent Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are valuable in medicinal chemistry for creating libraries of structurally diverse compounds. taylorfrancis.com Several named MCRs, such as the Ugi and Biginelli reactions, are fundamental in synthetic organic chemistry. organic-chemistry.orgnih.gov The design of new MCRs is an active area of research, with applications in the synthesis of complex molecules like pseudo-peptides. nih.govnih.gov
Stereoselective and Regioselective Synthesis of this compound Derivatives
Control of Stereochemistry in Azepane Systems
Achieving stereocontrol in the synthesis of azepane derivatives is crucial, as the spatial arrangement of substituents significantly impacts their biological activity. mdpi.com Various strategies have been developed to control the stereochemistry of these seven-membered rings.
One approach involves the use of tandem reactions, such as a palladium(II)-catalyzed Overman rearrangement followed by a ring-closing metathesis, to create a 2,3,6,7-tetrahydro-3-amidoazepine. nih.gov Subsequent substrate-directed epoxidation or dihydroxylation of this intermediate allows for the diastereoselective synthesis of hydroxylated 3-aminoazepanes. nih.gov Asymmetric synthesis of the tetrahydro-amidoazepine core has also been achieved using a chiral palladium(II)-catalyst during the Overman rearrangement. nih.gov
Another powerful method for stereoselective synthesis is the osmium-catalyzed tethered aminohydroxylation. unifi.itnih.gov This strategy has been used to synthesize pentahydroxyazepane iminosugars with complete regio- and stereocontrol. The key step involves the aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor. unifi.itnih.gov
Piperidine ring expansion is another technique that can proceed with excellent stereoselectivity and regioselectivity to yield diastereomerically pure azepane derivatives. rsc.org The stereochemical outcome of this process has been investigated using computational methods. rsc.org
Regiochemical Considerations in Ring Formation
The regioselectivity of ring formation is a critical aspect of synthesizing azepane derivatives. The position at which ring closure occurs determines the final structure of the heterocyclic system.
In the context of the palladium(II)-catalyzed Overman rearrangement and ring-closing metathesis sequence, the regiochemistry is controlled by the nature of the starting materials and the reaction conditions. nih.gov
Intramolecular cyclization reactions are also employed, where the regioselectivity is dictated by the relative positions of the reacting functional groups within the precursor molecule. For example, the intramolecular 1,7-carbonyl-enamine cyclization has been studied as a method for azepine ring closure. chem-soc.si
The hydroboration of sterically hindered azepane substrates can be influenced by the choice of solvent and catalyst loading, which affects the regioselectivity and can suppress the formation of undesired byproducts. mdpi.com
Catalytic Approaches in this compound Synthesis
Lewis Acid Catalysis
Lewis acid catalysis plays a significant role in organic synthesis by activating substrates towards nucleophilic attack, heterolytic bond cleavage, or cycloadditions. wikipedia.org Common Lewis acids are based on metals such as aluminum, boron, tin, and titanium. wikipedia.orgmdpi.com
In the synthesis of azepane and related heterocyclic systems, Lewis acids can be employed to catalyze various bond-forming reactions. nih.gov For instance, Lewis acids like scandium triflate have been used to catalyze three-component reactions for the synthesis of 3-aminoimidazopyridines. researchgate.net The development of water-stable Lewis acids, such as rare earth metal triflates, has enabled these reactions to be carried out in aqueous media, offering environmental benefits. iupac.org
Lewis acid catalysis is also instrumental in peptide synthesis, where it can facilitate the formation of peptide bonds with high yields and without racemization. nih.gov This approach can be applied in a convergent manner for the synthesis of larger peptides. nih.gov
The choice of Lewis acid can influence the regioselectivity of reactions. For example, in the hydrothiolation of 1,3-dienes, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has shown to be a more effective catalyst than boron trifluoride etherate for certain substrates. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Sulfonyl-1,2,3-triazole |
| α-Imino rhodium(II) carbenoid |
| 1-Imino-2-vinylcyclopropane |
| Fused dihydroazepine |
| Dirhodium tetraoctanoate |
| Triphenylacetate (TPA) |
| α-Alkyl-α-diazoester |
| 2,3,6,7-Tetrahydro-3-amidoazepine |
| Hydroxylated 3-aminoazepane |
| Pentahydroxyazepane iminosugar |
| 3-Aminoimidazopyridine |
| Scandium triflate |
| Tris(pentafluorophenyl)borane |
Transition Metal Catalysis (e.g., Cu, Pd, Rh, Ag)
The synthesis of the azepane core, the fundamental structure of this compound, and its derivatives has been significantly advanced through the use of transition metal catalysis. These methods offer efficient and selective routes to construct the seven-membered ring and introduce functional groups. Key metals such as copper (Cu), palladium (Pd), rhodium (Rh), and silver (Ag) have been employed in various catalytic transformations, including cross-coupling, C-H activation, and cyclization reactions. thieme-connect.commdpi.com
Copper (Cu) Catalysis Copper catalysts are widely used due to their low cost, abundance, and versatile reactivity in forming carbon-nitrogen and carbon-carbon bonds. encyclopedia.pub One notable application is in the tandem amination/cyclization of fluorinated allenynes, which provides an efficient pathway to functionalized azepines. mdpi.com For instance, Cu(I)-catalyzed reactions have been developed for the synthesis of various nitrogen-containing heterocycles. mdpi.com Strategies such as the copper-catalyzed [3+3] annulation of ketones with oxime acetates have proven effective for creating substituted pyridines and could be conceptually adapted for azepane synthesis. nih.gov Furthermore, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds represents an atom-economical and sustainable approach that generates water as the only byproduct, a method with potential application in azepane synthesis. beilstein-journals.org In the synthesis of related aminopyridine derivatives, copper(I) oxide has been used effectively for catalytic amination. rsc.org
Palladium (Pd) Catalysis Palladium catalysis is a powerful tool for constructing functionalized azepanes. acs.org Palladium-mediated cross-coupling reactions of α-halo eneformamides with various nucleophiles enable the synthesis of azepane derivatives under mild conditions. acs.org For example, the direct alkenylation of nonaromatic cyclic enamides can be achieved through a palladium(II)-catalyzed C-H functionalization. acs.org These reactions, including Heck, Sonogashira, and Suzuki couplings, allow for the introduction of alkenyl, alkynyl, and aryl groups onto the azepane precursor. acs.org Ligand-free, palladium-catalyzed reactions under microwave irradiation have also been shown to be highly efficient for creating complex heterocyclic structures. rsc.org While many applications focus on piperidines, the underlying principles are often transferable to the synthesis of the larger azepane ring system. mdpi.com
Rhodium (Rh) Catalysis Rhodium catalysts are particularly effective in hydrogenation and C-H activation reactions. Rhodium-catalyzed hydrogenation has been successfully used for the synthesis of 3-substituted piperidines, demonstrating its utility in reducing heterocyclic rings under relatively mild conditions. mdpi.com A key strategy involves the chelation-assisted C-H activation of substrates like α,β-unsaturated ketoximes, which react with alkynes to afford highly substituted pyridine (B92270) derivatives. organic-chemistry.org This one-pot synthesis proceeds through the formation of a 1-azatriene intermediate, followed by 6π-electrocyclization and dehydration. organic-chemistry.org Rhodium(III)-catalyzed intramolecular C-H activation has been applied to create highly substituted tricyclic spiropiperidines, showcasing the metal's capacity to facilitate complex cyclizations. nih.gov
Silver (Ag) Catalysis Silver catalysts, while less common than Cu, Pd, or Rh in this specific context, are valuable for certain transformations. For example, silver-catalyzed intramolecular aminooxygenation of N-substituted aminopyridines has been used to synthesize imidazo[1,2-a]pyridine-3-carbaldehydes in good yields. organic-chemistry.org This type of reaction highlights silver's potential to facilitate intramolecular cyclizations involving nitrogen nucleophiles, a key step in the formation of heterocyclic rings like azepane.
The table below summarizes representative examples of transition metal-catalyzed reactions relevant to the synthesis of the core azepane structure.
| Catalyst | Substrate Type | Reaction Type | Product | Yield | Reference |
| Cu(I) | Fluorinated Allenynes | Tandem Amination/Cyclization | α-CF3-containing azepine-2-carboxylates | 55% | mdpi.com |
| Pd(OAc)₂ | α-Halo Eneformamides | Cross-Coupling (Alkenylation) | 2-Alkenyl-azepenes | High | acs.org |
| RhCl(PPh₃)₃ | α,β-Unsaturated Ketoximes | C-H Activation/Cyclization | Substituted Pyridines | High | organic-chemistry.org |
| [RhCp*Cl₂]₂ | 2-Aryl-pyridines | C-H Activation/Annulation | Polycyclic Pyridinium Salts | Good to Excellent | researchgate.net |
| AgNO₃ | N-allyl-2-aminopyridines | Intramolecular Aminooxygenation | Imidazo[1,2-a]pyridine-3-carbaldehydes | Good | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. nih.govopcw.org These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. acs.orgathensjournals.gr
Key green chemistry principles applicable to azepane synthesis include:
Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. acs.org This can be achieved through high-yield reactions and atom-economical transformations where most of the atoms from the reactants are incorporated into the final product. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, particularly those involving hydrogenation or addition, are inherently more atom-economical than stoichiometric reactions that generate significant byproducts.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.comwordpress.com This involves selecting safer reagents and avoiding toxic solvents and catalysts. skpharmteco.com For example, using air as an oxidant in copper-catalyzed reactions is an environmentally friendly choice as it is abundant, inexpensive, and produces no toxic byproducts. organic-chemistry.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. opcw.org Research into the synthesis of saturated cyclic amines emphasizes reactions in aqueous media or under solvent-free conditions. mdpi.comresearchgate.net Microwave-assisted synthesis in aqueous media provides a green alternative for producing cyclic amines. researchgate.net
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. opcw.org Microwave-assisted synthesis is often more energy-efficient than conventional heating methods, leading to shorter reaction times and purer products. athensjournals.gr Performing reactions at ambient temperature and pressure further reduces energy consumption.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The transition metal-catalyzed methods discussed previously (Section 2.3.2) are a prime example of this principle, as small amounts of a catalyst can facilitate a large number of transformations, reducing waste.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org One-pot reactions and domino/cascade sequences are effective strategies for reducing the number of synthetic steps and avoiding the need for protection and deprotection of functional groups. mdpi.com Enantioselective organocatalyzed domino transformations represent an environmentally friendly approach to synthesizing complex molecules like azepanes from simple acyclic precursors. rsc.org
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Reactivity and Functionalization of the 3 Aminohomopiperidine Scaffold
Amination Reactions and Derivatives
The primary amino group of 3-aminohomopiperidine allows it to act as a potent nucleophile in various amination reactions. It can be employed in processes such as reductive amination and substitution reactions to construct new carbon-nitrogen bonds, thereby attaching the homopiperidine moiety to other molecular scaffolds.
In reductive amination, this compound can react with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to yield a more complex secondary or tertiary amine. This reaction is a cornerstone of amine synthesis, and the use of this compound provides direct access to N-substituted derivatives. The choice of reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is crucial for the success of the transformation. nih.gov
Furthermore, this compound can serve as the amine source in nucleophilic aromatic substitution reactions on electron-deficient aromatic or heteroaromatic rings. For instance, it can displace a halide or other suitable leaving group on a pyridine (B92270) or diazine ring system, a strategy often used in the synthesis of medicinal chemistry targets. nih.gov The Chichibabin reaction, a classic method for aminating pyridines, typically involves a primary amine reacting with the pyridine ring, highlighting a potential application for this compound to create 2-substituted pyridine derivatives. orgsyn.org
The following table illustrates potential amination reactions involving this compound as the amine nucleophile.
| Reaction Type | Electrophile | Reagents | Product Type |
| Reductive Amination | Aldehyde (R-CHO) | NaBH(OAc)₃, CH₂Cl₂ | N-alkyl-3-aminohomopiperidine |
| Reductive Amination | Ketone (R₂C=O) | NaBH₃CN, MeOH | N,N-dialkyl-3-aminohomopiperidine |
| Nucleophilic Aromatic Substitution | 2-Chloropyridine | Base (e.g., NaH), Heat | N-(pyridin-2-yl)azepan-3-amine |
Carbonyl Chemistry and Functional Group Interconversions
The interaction of this compound with carbonyl compounds is a fundamental aspect of its reactivity, primarily involving the primary amino group. iitk.ac.inlibretexts.org This group readily participates in nucleophilic addition reactions with a wide range of carbonyl-containing functional groups, including aldehydes, ketones, esters, and acid chlorides. le.ac.uk
Reaction with aldehydes and ketones leads to the formation of Schiff bases (imines). This transformation is typically reversible and acid-catalyzed. The resulting imine can be a stable final product or an intermediate that can be reduced to a secondary amine (as in reductive amination) or attacked by another nucleophile.
The primary amine also reacts with carboxylic acid derivatives in nucleophilic acyl substitution reactions to form stable amide bonds. For instance, reacting this compound with an acyl chloride or a carboxylic acid activated with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) yields the corresponding N-acyl derivative. nih.gov This reaction is highly efficient and is a common strategy for incorporating the homopiperidine scaffold into peptide-like structures or other complex molecules. google.com These reactions can often be directed to selectively functionalize the primary amine over the less reactive secondary ring amine under controlled conditions.
| Carbonyl Reactant | Functional Group | Product |
| Acetaldehyde | Aldehyde | Imine (Schiff Base) |
| Acetone | Ketone | Imine (Schiff Base) |
| Acetyl Chloride | Acid Chloride | Amide |
| Acetic Anhydride | Acid Anhydride | Amide |
| Ethyl Acetate | Ester | Amide (requires heat/catalysis) |
Heterocycle Annulation and Fusion Strategies
The bifunctional nature of this compound, possessing two distinct nucleophilic nitrogen centers, makes it an ideal candidate for heterocycle annulation and fusion reactions. These strategies involve the reaction of the diamine moiety with a complementary dielectrophilic partner to construct a new ring fused onto the homopiperidine framework. Such reactions are powerful tools for building polycyclic heterocyclic systems. beilstein-journals.orgnih.gov
A plausible strategy involves the condensation of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters. This type of reaction can lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring system. For example, reaction with a β-ketoester could yield a dihydropyrimidinone-fused homopiperidine, a scaffold of potential pharmaceutical interest.
Another approach is the use of α,β-unsaturated carbonyl compounds in a tandem reaction. An initial Michael addition of one of the amino groups to the double bond could be followed by an intramolecular cyclization of the second amino group onto the carbonyl carbon, resulting in a fused heterocyclic ring. researchgate.net These annulation strategies provide a modular and efficient route to novel and complex heterocyclic structures derived from the this compound core. rsc.orgresearchgate.netrsc.org
| Dielectrophile Partner | Potential Fused Heterocycle |
| Ethyl acetoacetate | Dihydropyrimidinone |
| Diethyl malonate | Pyrimidinedione |
| Acrylonitrile | Fused piperidinone |
| Phthalic anhydride | Fused phthalimide (B116566) derivative |
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for modifying the this compound scaffold. nih.gov These reactions can occur at both the primary exocyclic amine and the secondary endocylcic amine, offering opportunities for selective or exhaustive functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary ring amine, allowing for selective functionalization at the C3-amino group under carefully controlled conditions.
N-Alkylation: The addition of alkyl groups can be achieved by reacting this compound with alkyl halides or via reductive amination. Using one equivalent of an alkylating agent in the presence of a base typically leads to mono-alkylation at the primary amine. To achieve dialkylation at the primary amine or further alkylation at the ring nitrogen, stronger conditions or an excess of the alkylating reagent may be required. beilstein-journals.org this compound has been reported as a useful reagent for preparing N-alkylated pyrimidinediones. chemicalbook.com
N-Acylation: Acylation is typically performed using acyl chlorides, anhydrides, or activated carboxylic acids. google.com This reaction is highly effective for forming robust amide bonds. Selective N-acylation of the primary amino group is readily achieved due to its higher reactivity. Di-acylation, functionalizing both the primary and secondary amines, can be accomplished using an excess of a strong acylating agent under more forcing conditions.
These reactions are critical for tuning the physicochemical properties of the molecule, such as lipophilicity and basicity, and for installing functional handles for further synthetic elaboration.
| Reaction | Reagent | Primary Product (Selective) | Secondary Product (Exhaustive) |
| N-Alkylation | Methyl Iodide (1 eq.) | 3-(Methylamino)azepane | 1-Methyl-3-(dimethylamino)azepane |
| N-Acylation | Acetyl Chloride (1 eq.) | N-(Azepan-3-yl)acetamide | N-(1-Acetylazepan-3-yl)acetamide |
| N-Sulfonylation | Tosyl Chloride (1 eq.) | N-(Azepan-3-yl)tosylamide | N-(1-Tosylazepan-3-yl)tosylamide |
Stereospecific Transformations and Chiral Pool Applications
The C3 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-3-aminohomopiperidine. This chirality is a key feature that allows for its use in asymmetric synthesis and stereospecific transformations.
The synthesis of enantiomerically pure this compound can be achieved by starting from a chiral precursor. A common route involves the reduction of α-amino-ε-caprolactam. google.com By using an enantiopure caprolactam, such as (S)-α-amino-ε-caprolactam (derived from L-lysine), one can synthesize (S)-3-aminohomopiperidine. chemicalbook.com This makes this compound a valuable component of the chiral pool—a collection of inexpensive, readily available chiral molecules from natural sources.
Once obtained in an enantiopure form, (R)- or (S)-3-aminohomopiperidine can be used as a chiral building block or a chiral auxiliary. In its role as a building block, the stereocenter is incorporated into the final target molecule, transferring its chirality. The functional groups on the chiral scaffold can be elaborated through the reactions described previously (acylation, alkylation, etc.) without disturbing the existing stereocenter, leading to the synthesis of complex, enantiomerically pure molecules. As a chiral auxiliary, it could be temporarily attached to a prochiral substrate to direct a stereoselective reaction, and then subsequently cleaved and recovered.
| Chiral Precursor | Chiral Product | Potential Application |
| (S)-α-Amino-ε-caprolactam | (S)-3-Aminohomopiperidine | Chiral building block for asymmetric synthesis |
| (R)-α-Amino-ε-caprolactam | (R)-3-Aminohomopiperidine | Synthesis of enantiomerically pure ligands |
Role in Medicinal Chemistry and Drug Discovery
3-Aminohomopiperidine as a Key Building Block in Pharmaceutical Synthesis
Heterocyclic compounds, particularly those containing nitrogen, are foundational to organic synthesis and drug design. sigmaaldrich.comspringerprofessional.de The homopiperidine ring is a precursor to numerous drugs, and this compound, with its reactive amino group, is a particularly valuable building block for creating more complex and diverse molecules. sigmaaldrich.comgoogle.com Its utility stems from the presence of two key reactive sites: the secondary amine within the azepane ring and the primary amino group at the 3-position. This dual functionality allows for a wide range of chemical modifications, enabling its incorporation into larger, more complex molecular architectures.
The synthesis of this compound can be achieved from starting materials like DL-α-amino-ε-caprolactam, which upon reduction yields the aminohomopiperidine structure. google.com Once obtained, it can be used as a reactant to construct novel cyclic amine derivatives intended for pharmaceutical applications. google.com Medicinal chemists utilize such building blocks as starting points for chemical synthesis, leveraging their inherent structural features to design new bioactive molecules. sigmaaldrich.comumich.edu The incorporation of the this compound moiety can introduce desirable properties into a drug candidate, including specific conformational constraints and points for vector-based interactions with biological targets.
Homopiperidine Scaffold in Privileged Structure Design
The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. unife.itnih.gov These scaffolds serve as advantageous starting points for the design of new drugs. The homopiperidine ring system is considered such a privileged scaffold, as it is a recurring motif in a wide array of pharmacologically active compounds. sigmaaldrich.comopenmedicinalchemistryjournal.com Its prevalence is linked to its ability to present functional groups in a favorable three-dimensional arrangement for interacting with various biological targets. unife.it
Seven-membered nitrogen heterocycles like homopiperidine (azepane) are an important class of compounds in medicinal chemistry, forming the core of many approved drugs and drug candidates. nih.gov Unlike their more common five- and six-membered counterparts, these larger rings offer greater structural flexibility and three-dimensional diversity. researchgate.net Key design principles for incorporating these scaffolds include:
Exploiting Conformational Diversity : The non-planar and flexible nature of the azepane ring allows it to adopt multiple low-energy conformations. This enables it to adapt its shape to fit optimally within a variety of protein binding sites. researchgate.net
Improving Physicochemical Properties : The introduction of the seven-membered ring can influence a molecule's properties, such as solubility and metabolic stability. Replacing a rigid or planar moiety with a more flexible sp³-rich scaffold like homopiperazine (B121016) (a related seven-membered ring) has been shown to increase solubility and improve ADME (absorption, distribution, metabolism, and excretion) properties. acs.org
Accessing Novel Chemical Space : Synthetic and semi-synthetic azepane-containing compounds allow chemists to explore novel areas of chemical space, leading to the discovery of drugs with new mechanisms of action or improved pharmacological profiles. nih.gov
The conformational flexibility of the homopiperidine ring is a critical factor in its interaction with biological receptors. Unlike rigid aromatic rings, the seven-membered azepane ring can exist in several chair and boat-like conformations. This flexibility is not a liability but an asset, as it allows a ligand to find the most energetically favorable shape to bind to its target protein. researchgate.netd-nb.info
This adaptability can have significant implications for receptor binding:
Entropy-Favored Binding : Counterintuitively, a more flexible ligand can sometimes exhibit a more entropically favored binding to a protein. This can occur if the flexible ligand efficiently entraps water molecules in solution prior to binding; the release of these ordered water molecules upon binding to the receptor results in a net increase in entropy, which is thermodynamically favorable. d-nb.info
Mimicking Peptide Turns : The flexible backbone of scaffolds like benzodiazepines, another seven-membered heterocycle, is thought to mimic the beta-turns of peptides, allowing them to interact with a wide range of protein targets. nih.gov The homopiperidine ring can similarly position its substituents in spatial arrangements that mimic natural peptide ligands.
Enhanced Receptor Fit : A moiety with a more restricted conformation, or one that can adopt a specific required conformation, may fit better into a receptor's binding site due to a reduction in the degrees of freedom that must be "frozen out" upon binding. acs.orgresearchgate.net The flexibility of the homopiperidine ring allows it to achieve this optimal fit across different targets.
Design Principles for Seven-Membered Nitrogen Heterocycles.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Design
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, where derivatives of a lead compound are synthesized and tested to understand how specific structural features influence biological activity. libretexts.org For this compound, SAR studies involve modifying the scaffold—for instance, by adding substituents to the ring nitrogen or the 3-amino group—and evaluating the impact on the compound's potency and selectivity for a given biological target. nih.govnih.gov
The homopiperidine scaffold has been successfully employed to design potent ligands for various biological targets. A notable example is the development of dual-acting agents that function as both neurokinin 1 (NK1) receptor antagonists and serotonin (B10506) reuptake transporter (SERT) inhibitors, which have potential for treating depression. researchgate.net
In these studies, researchers synthesized and tested a series of piperidine (B6355638) and homopiperidine derivatives. researchgate.net The homopiperidine ring served as the central scaffold, with various substituents placed at the 1- and 4-positions to optimize interactions with both the NK1 receptor and SERT. The goal was to design compounds that could bind effectively to both targets simultaneously. researchgate.net The inherent flexibility of the homopiperidine ring was crucial for accommodating the different structural requirements of the two distinct binding sites.
Derivatization of the homopiperidine core is a key strategy for fine-tuning a compound's pharmacological profile. openmedicinalchemistryjournal.com In the development of dual NK1 antagonists and SERT inhibitors, systematic modifications led to the discovery of potent compounds. researchgate.net The SAR studies revealed that the nature of the substituents on the homopiperidine ring was critical for achieving high affinity for both targets.
For example, starting from a piperidine-based lead, researchers expanded the ring to a homopiperidine and explored different substitutions. This "scaffold hopping" approach, combined with derivatization, led to the identification of homopiperidine 8 as a potent dual inhibitor. acs.orgresearchgate.net The modifications were designed to maximize affinity at the NK1 receptor while maintaining the necessary characteristics for SERT inhibition and good pharmacokinetic properties. researchgate.net
The following table presents data on selected homopiperidine derivatives from these studies, illustrating the effect of structural modifications on their biological activity.
| Compound | R | X | NK1 Ki (nM) | SERT Ki (nM) |
| 8a | H | O | 1.1 | 5.3 |
| 8b | Me | O | 0.9 | 1.9 |
| 8c | H | S | 2.5 | 16 |
| 8d | Me | S | 1.4 | 11 |
| Data sourced from a study on dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors. researchgate.net |
This data demonstrates that even small changes, such as the substitution of an oxygen atom for a sulfur atom (X) or the addition of a methyl group (R), can significantly impact the binding affinity of the compounds for their respective targets. This iterative process of synthesis and biological evaluation is fundamental to optimizing a lead compound into a potential drug candidate. libretexts.org
Ligand Design for Specific Biological Targets.
Application in Drug Candidate Optimization Frameworks
The seven-membered azepane ring, the core structure of this compound, is an increasingly important structural motif in medicinal chemistry. researchgate.netnih.gov Its inherent three-dimensionality and conformational flexibility make it a valuable scaffold for the development of novel therapeutics. This compound, in particular, has been identified as a significant pharmacophore, leading to the development of drugs with substantial global revenues. acs.orgresearchgate.net Its utility in drug candidate optimization frameworks stems from its role as a versatile building block, allowing for systematic structural modifications to refine the pharmacological profile of a lead compound. researchgate.netacs.org
Drug optimization is a critical phase in the drug discovery pipeline, focused on enhancing the properties of a promising lead compound to produce a viable clinical candidate. This process involves fine-tuning the molecule's structure to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. oncodesign-services.com The structure-activity relationship (SAR) is a foundational concept in this process, correlating the chemical structure of a molecule with its biological activity. wikipedia.orgcollaborativedrug.com By systematically altering functional groups on a core scaffold, medicinal chemists can determine which parts of the molecule are essential for its desired effect. oncodesign-services.comwikipedia.org
The this compound scaffold is particularly amenable to SAR studies. It possesses two key points for chemical modification: the secondary amine within the azepane ring and the primary amino group at the 3-position. This dual functionality allows for the creation of diverse chemical libraries where different substituents can be systematically introduced at these positions. researchgate.net The enantiomeric purity of this compound is also a critical aspect, as the three-dimensional arrangement of atoms can profoundly impact interaction with chiral biological targets. oncodesign-services.com Efficient synthetic methods have been developed to produce enantiomerically pure (R)- and (S)-3-aminoazepane derivatives from readily available starting materials like lysine, providing access to these crucial building blocks for drug development programs. acs.orgresearchgate.net
The strategic incorporation of the this compound scaffold can influence a candidate's properties in several ways:
Modulation of Physicochemical Properties: The azepane ring can alter a compound's lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects its solubility, permeability, and metabolic stability.
Conformational Constraint and Vectorial Orientation: The seven-membered ring provides a defined, non-planar structure that orients substituents in specific three-dimensional vectors. This is crucial for optimizing binding interactions with the target protein.
Accessing Novel Chemical Space: As a less common scaffold compared to five- and six-membered rings, the homopiperidine moiety allows medicinal chemists to explore novel areas of chemical space, potentially leading to compounds with unique pharmacological profiles or improved intellectual property positions. acs.orgunibe.ch
An example of the utility of the homopiperidine scaffold can be seen in the development of dual neurokinin 1 (NK1) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors. In these studies, the homopiperidine ring was a key component of the pharmacophore, and modifications to this scaffold led to the identification of potent dual-acting compounds with potential for treating depression. nih.gov
The table below illustrates a hypothetical SAR exploration based on a generic this compound core, demonstrating how systematic modifications can be used to optimize for a target activity. This conceptual data reflects the principles of drug candidate optimization.
| Compound | Core Scaffold | R1 (Ring N-substituent) | R2 (3-Amino substituent) | Target Activity (IC50, nM) | Notes |
| Lead A | This compound | -H | -H | 500 | Initial hit compound. |
| A-1 | This compound | -CH₃ | -H | 350 | Small alkyl group at N1 slightly improves potency. |
| A-2 | This compound | -CH₂Ph | -H | 150 | Introduction of a benzyl (B1604629) group at N1 significantly enhances potency, suggesting a hydrophobic pocket interaction. |
| A-3 | This compound | -H | -C(O)Ph | 200 | Acylation of the 3-amino group with a benzoyl group improves potency, indicating the importance of this vector for interaction. |
| Optimized Lead A-4 | This compound | -CH₂Ph | -C(O)Ph | 25 | Combining beneficial substituents leads to a highly potent compound, demonstrating a positive SAR synergy. |
This table is for illustrative purposes to demonstrate the principles of SAR in drug candidate optimization and does not represent actual experimental data.
Advanced Characterization and Computational Studies
Spectroscopic Elucidation Techniques for 3-Aminohomopiperidine and its Derivatives
Spectroscopic techniques are indispensable for the structural characterization of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic arrangement and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. researchgate.net It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. emerypharma.com
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. emerypharma.com For instance, the chemical shifts in a ¹H NMR spectrum can help identify protons attached to different carbons and the nitrogen atoms in the ring and the amino group. nih.gov
Similarly, ¹³C NMR spectroscopy indicates the number of chemically non-equivalent carbon atoms in the molecule. researchgate.netspectralservice.de The chemical shifts of the carbon signals provide information about their hybridization and the nature of their substituents. For this compound, distinct signals would be expected for each of the six carbon atoms in the homopiperidine ring, with their specific chemical shifts influenced by the presence of the amino group.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on general principles of NMR spectroscopy for similar aliphatic amines and heterocyclic compounds. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 2.5 - 3.5 | 45 - 55 |
| C3-H | 2.8 - 3.8 | 40 - 50 |
| C4-H₂ | 1.4 - 1.9 | 20 - 30 |
| C5-H₂ | 1.4 - 1.9 | 20 - 30 |
| C6-H₂ | 1.4 - 1.9 | 25 - 35 |
| C7-H₂ | 2.5 - 3.5 | 45 - 55 |
| N1-H | 1.0 - 2.5 (broad) | - |
Two-dimensional (2D) NMR techniques provide more detailed structural information by spreading the NMR signals across two frequency dimensions, which helps to resolve overlapping peaks in complex 1D spectra. wikipedia.orgyoutube.com
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons in the ring, allowing for the assignment of the proton sequence around the seven-membered ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that shows correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu Each peak in an HSQC spectrum corresponds to a C-H bond, with one coordinate representing the ¹H chemical shift and the other representing the ¹³C chemical shift. emerypharma.com This technique is invaluable for unambiguously assigning the ¹³C signals based on the previously assigned ¹H signals.
For this compound, IR and Raman spectra would exhibit characteristic bands for N-H stretching vibrations of the primary amine and the secondary amine within the ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The spectra would also show N-H bending vibrations and C-N stretching vibrations, providing a unique "fingerprint" for the molecule. americanpharmaceuticalreview.com The shape, width, and any asymmetry of the peaks can also provide information about intermolecular interactions. spectroscopyonline.com
Table 2: Expected Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups. The exact positions can be influenced by factors such as hydrogen bonding and the physical state of the sample.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 | IR, Raman |
| N-H Stretch (secondary amine) | 3300 - 3500 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| N-H Bend (primary amine) | 1590 - 1650 | IR |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu
In the analysis of this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com Fragmentation patterns, resulting from the cleavage of the molecule within the mass spectrometer, can give clues about its structure. For example, the loss of the amino group or fragmentation of the homopiperidine ring would produce characteristic fragment ions. Tandem mass spectrometry (MS/MS) techniques, such as those using a triple quadrupole mass spectrometer, can be employed to further investigate these fragmentation pathways. wikipedia.org
Table 3: Mass Spectrometry Data for 1-Aminohomopiperidine (B121769) (an isomer of this compound) Data from PubChem for the isomeric compound 1-aminohomopiperidine provides an example of typical fragmentation for this class of compounds. The molecular ion peak is observed at m/z 114. nih.gov The base peak at m/z 98 suggests a common fragmentation pathway.
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 114 | 72.10 | [M]⁺ |
| 98 | 99.99 | [M-NH₂]⁺ |
| 85 | 50.00 | Ring Fragmentation |
| 44 | 55.00 | [CH₂NH₂]⁺ |
X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgresearchgate.net By diffracting X-rays off a single crystal of a compound, an electron density map can be generated, from which a detailed atomic model can be built. nih.govglycoforum.gr.jp
For a chiral molecule like this compound, X-ray crystallography is the definitive method for determining its absolute stereochemistry (the R or S configuration at the chiral center). It also provides precise information about bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the seven-membered homopiperidine ring in the solid state. The resolution of the crystal structure, often measured in angstroms (Å), is a key indicator of its quality. mdpi.com
1H and 13C NMR Analysis.
Mass Spectrometry (MS) in Compound Identification and Purity Assessment.
Computational Chemistry Methodologies
Computational chemistry provides powerful tools for investigating the properties and interactions of molecules at an atomic level. For this compound, these methodologies offer insights into its structural, electronic, and biological characteristics, complementing experimental data and guiding further research.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. grafiati.comnih.gov It has been widely applied to study the molecular geometry and electronic properties of various compounds, including those with piperidine (B6355638) rings which are valuable in drug development. researchgate.netresearchid.co DFT calculations, particularly using the B3LYP functional, are a common approach for optimizing molecular structures, predicting vibrational frequencies, and analyzing electronic characteristics. grafiati.comnih.gov
The electronic structure of a molecule is fundamentally linked to its reactivity and properties. Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vixra.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity of a molecule. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive. nih.gov
For molecules containing a piperidine ring, like this compound, DFT calculations are employed to determine the energies of these frontier molecular orbitals. researchgate.netresearchid.co This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov The distribution and energies of the HOMO and LUMO can provide insights into the molecule's potential as an electron donor or acceptor in chemical reactions. vixra.org The investigation of electronic properties through methods like TD-DFT can further elucidate the electronic transitions and absorption spectra of the molecule. researchid.coresearchgate.net
Table 1: Key Electronic Properties Investigated by DFT
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Electron Density | The spatial distribution of all electrons in a system. vixra.org | Governs bonding characteristics and electrostatic potential. vixra.org |
This table is interactive. Click on the headers to learn more about each property.
Computational methods, particularly DFT, are instrumental in predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. grafiati.comarxiv.org By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular vibrations. grafiati.comresearchgate.net The B3LYP functional is frequently used for these calculations, and the results are often compared with experimental data to validate the computational model. grafiati.comnih.gov
The process involves optimizing the molecular geometry and then computing the vibrational frequencies. grafiati.com These theoretical spectra provide a detailed picture of the molecule's vibrational modes, which are sensitive to its structure and bonding. arxiv.org For complex molecules, this computational analysis is crucial for a reliable interpretation of the experimental IR and Raman spectra. researchgate.net
Chemical hardness (η) and electronegativity (χ) are fundamental concepts in chemistry that help to rationalize the stability and reactivity of molecules. mdpi.comias.ac.in Within the framework of DFT, these properties can be quantified. scielo.br Electronegativity is defined as the negative of the partial derivative of the energy with respect to the number of electrons at a constant external potential. scielo.br Chemical hardness is a measure of the resistance to a change in the electron distribution or charge transfer. mdpi.comias.ac.in
These global reactivity descriptors are calculated using the energies of the HOMO and LUMO. scirp.org The principle of maximum hardness suggests that molecules arrange themselves to be as hard as possible, indicating greater stability. mdpi.com The calculation of these parameters for this compound can provide valuable information about its reactivity profile and how it might interact with other chemical species. scirp.org
Vibrational Spectra Prediction and Interpretation.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net It is a key tool in structure-based drug design, used to understand and predict the interactions between a ligand, such as this compound, and a biological target, typically a protein receptor. mdpi.com
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a receptor. nih.govnih.gov This involves a search algorithm to generate various possible conformations of the ligand and a scoring function to evaluate the energy of these poses. researchgate.net Successful docking can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com These studies are crucial for identifying potential drug candidates and for optimizing lead compounds. researchgate.netmdpi.com The process generally involves preparing the 3D structures of both the ligand and the receptor, defining the binding site, and then running the docking simulation. mdpi.comunirioja.es
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are a cornerstone of computational drug design, enabling the prediction of the activity of new or untested compounds. mdpi.comwikipedia.org
The development of a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that encode the structural and physicochemical properties of the molecules, selecting the most relevant descriptors, building a mathematical model (often using multiple linear regression or machine learning techniques), and validating the model's predictive power. mdpi.comwikipedia.orgmdpi.com For piperazine-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used to build predictive models by correlating steric and electrostatic fields with biological activity. nih.gov QSAR models for this compound and its derivatives could accelerate the discovery of new compounds with desired biological activities by prioritizing which molecules to synthesize and test. mdpi.com
Conformational Analysis via Computational Methods
The three-dimensional structure of this compound is crucial for its interaction with biological targets. Computational methods provide a powerful lens for exploring the molecule's conformational landscape, which is defined by the various spatial arrangements of its atoms. The flexibility of the seven-membered homopiperidine ring, coupled with the rotatable amino group substituent, results in a complex energy surface with multiple possible conformations.
Computational conformational analysis aims to identify the most stable, low-energy conformers and the energy barriers between them. A variety of computational theories, ranging from molecular mechanics to quantum chemical methods, are employed for this purpose. rti.org For instance, Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating molecular structures and properties. researchgate.netresearchid.co Specifically, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been successfully used to calculate the optimized geometry, charge distributions, and other electronic properties of related compounds like 1-Aminohomopiperidine. researchgate.netresearchid.co Such calculations provide detailed structural parameters, including bond lengths and angles, that can be correlated with experimental data if available. researchgate.net
Other computational approaches include molecular mechanics (e.g., MM3 force field), semi-empirical methods (e.g., AM1), and ab initio Hartree-Fock calculations. rti.org These methods vary in their computational cost and accuracy. A comparative study on similar diamine systems showed that molecular mechanics, when corrected for solvent effects, can yield results consistent with experimental data for protonated species. rti.org In contrast, ab initio and semi-empirical calculations sometimes produce less consistent outcomes for such systems. rti.org The choice of method is therefore critical and often depends on the specific research question and available computational resources. Through these methods, researchers can predict the preferred chair, boat, or twist-boat conformations of the homopiperidine ring and the equatorial or axial positioning of the 3-amino group.
| Computational Method | Description | Typical Application for this compound |
| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation to calculate the electronic structure of molecules. grafiati.com Functionals like B3LYP are common. researchgate.netresearchid.co | Determining optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential. researchgate.netresearchid.co |
| Molecular Mechanics (MM) | Uses classical physics and a force field (e.g., MM3) to calculate the potential energy of a system based on bond lengths, angles, and torsions. rti.org | Rapidly exploring a wide range of possible conformations to identify low-energy structures. rti.org |
| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without experimental parameters. Hartree-Fock (HF) is a fundamental example. rti.org | High-accuracy calculation of molecular properties, though computationally intensive. rti.org |
| Semi-Empirical Methods | A simplified quantum mechanical approach (e.g., AM1) that uses parameters derived from experimental data to speed up calculations. rti.org | Faster screening of conformational space compared to ab initio methods, with some trade-off in accuracy. rti.org |
In Silico Approaches to Drug Design and Discovery
The this compound scaffold is a valuable starting point for in silico drug design, a discipline that uses computational methods to identify and optimize new drug candidates. nih.govglobalresearchonline.net These approaches can significantly reduce the time and cost of drug discovery by prioritizing molecules for synthesis and experimental testing. globalresearchonline.netscispace.com Key in silico techniques include structure-based drug design (SBDD) and ligand-based drug design (LBDD). globalresearchonline.net
In structure-based approaches, the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to guide the design of complementary ligands. globalresearchonline.net Molecular docking is a primary tool in SBDD, where computational algorithms predict the preferred binding mode and affinity of a ligand to a target protein. nih.govresearchgate.net For example, computational studies on the related compound 1-Aminohomopiperidine used molecular docking to investigate its binding affinity with the estrogen receptor alpha (ERα), suggesting its potential as an agent in breast cancer therapy. researchgate.net Similarly, derivatives of this compound could be docked into the active sites of various target proteins to screen for potential inhibitory activity. nih.gov
When a high-quality structure of the target is unavailable, ligand-based methods are employed. globalresearchonline.net These techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use a set of known active and inactive molecules to build a statistical model that relates chemical structure to biological activity. globalresearchonline.netresearchgate.net A QSAR model could be developed for a series of this compound analogs to predict the activity of new, unsynthesized compounds and guide the optimization of the scaffold for improved potency and selectivity. Virtual screening of large chemical libraries is another powerful in silico method that can identify novel hits based on either ligand similarity or docking scores. nih.govlongdom.org
| In Silico Technique | Description | Application in Discovering this compound-Based Drugs |
| Molecular Docking | Predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor). nih.govresearchgate.net | Screening virtual libraries of this compound derivatives against a specific protein target to identify potential binders. nih.gov |
| Virtual Screening (VS) | Computationally screening large libraries of compounds to identify molecules that are most likely to bind to a drug target. nih.gov | Rapidly identifying initial "hit" compounds from vast chemical databases for further investigation. |
| QSAR Modeling | Develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net | Predicting the biological activity of novel this compound analogs and guiding lead optimization. |
| Homology Modeling | Predicts the 3D structure of a target protein based on its amino acid sequence and the known structure of a homologous protein. nih.govscispace.com | Generating a 3D model of a target protein when an experimental structure is not available, enabling structure-based design. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of the ligand-receptor complex. researchgate.netmdpi.com | Assessing the stability of the predicted binding pose of a this compound derivative within the target's active site. |
Based on studies of structurally related compounds, derivatives of this compound could be investigated as potential modulators for a variety of protein targets implicated in disease.
| Potential Protein Target | Therapeutic Area | Rationale Based on Related Compounds |
| Estrogen Receptor Alpha (ERα) | Oncology (Breast Cancer) | The related 1-Aminohomopiperidine was studied via molecular docking for its binding affinity to ERα. researchgate.netphysiology.org |
| HDM2 (Human Double Minute 2) | Oncology | Piperidine-based compounds have been designed and validated as inhibitors of the p53-HDM2 interaction. researchgate.net |
| BACE1 (Beta-secretase 1) | Neurology (Alzheimer's Disease) | Aminopyridine structures, which share a core feature, have been explored as potential BACE1 inhibitors. nih.gov |
| Cannabinoid Receptor 1 (CB1) | Various | Complex piperidine-containing structures have been developed as CB1 receptor antagonists. nih.gov |
Biological and Pharmacological Activities of 3 Aminohomopiperidine Derivatives
In Vitro Biological Activity Screening
The initial evaluation of 3-aminohomopiperidine derivatives involves a battery of in vitro assays to determine their potential therapeutic applications. These screenings assess antimicrobial effects, receptor antagonism, enzyme inhibition, and cytotoxicity.
While the broader class of piperidine (B6355638) derivatives has been extensively studied for antimicrobial properties, specific data on this compound derivatives is not prominently available in the reviewed literature. Research on related heterocyclic compounds, such as 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, has shown in vitro antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org Similarly, novel 2-aminopyridine (B139424) nih.gov and 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial efficacy, with some compounds showing minimum inhibitory concentrations (MIC) as low as 15.625 µg/ml against E. coli. najah.edu These findings suggest that nitrogen-containing heterocyclic scaffolds are promising for antimicrobial drug development, though specific studies on this compound are needed to confirm its potential in this area.
The this compound ring has been incorporated into molecules designed to act as antagonists for key signaling receptors, notably chemokine and cannabinoid receptors.
Chemokine Receptors: Chemokine receptors, such as CCR1, CCR2, and CCR5, are G protein-coupled receptors (GPCRs) that mediate leukocyte trafficking in inflammatory responses. nih.gov Their antagonists are sought after for treating inflammatory diseases. google.comunil.ch While direct evidence for this compound derivatives as potent chemokine receptor antagonists is limited, studies on structurally similar compounds are informative. For instance, novel 3-aminopyrrolidine (B1265635) derivatives have been developed as highly potent human CCR2 antagonists. nih.gov One of the most active compounds in this series incorporated a piperidine moiety, achieving an IC₅₀ value of 25 nM in a chemotaxis assay. nih.gov Another potent CCR1 antagonist, J 113863, demonstrates IC₅₀ values of 0.9 nM and 5.8 nM for human and mouse CCR1 receptors, respectively. rndsystems.com These results highlight the potential of cyclic amine structures in modulating chemokine receptor activity.
Cannabinoid Receptors: The cannabinoid type 1 (CB1) receptor, a GPCR highly expressed in the central nervous system, is a major target for treating obesity and related metabolic disorders. google.com Several N-homopiperidinyl-pyrazole-carboxamide derivatives have been synthesized and evaluated as CB1 receptor antagonists. google.comgoogle.com These compounds are analogues of Rimonabant, a well-known CB1 antagonist featuring a piperidine ring. wikipedia.org Replacing the piperidine with a homopiperidine ring has been a strategy to explore new structure-activity relationships. Research has identified a tricyclic pyrrolepyrazole derivative, 7-chloro-1-(2,4-dichlorophenyl)-N-(homopiperidin-1-yl)-4,5-dihydropyrazole[4,3-g]indolizine-3-carboxamide, as a potent CB1 antagonist with a binding affinity (Ki) of 81 nM. cnr.it
Table 1: Antagonistic Activity of Homopiperidine Derivatives
The inhibition of enzymes is a key mechanism for many therapeutic agents. While specific studies on this compound derivatives are scarce, related piperidine structures have shown promise.
Kinases: Piperidine-containing compounds have been identified as inhibitors of various kinases. For example, the drug CP-690550, which contains a piperidine nucleus, is an inhibitor of Janus kinase 3 (JAK3) and is used in autoimmune diseases. academicjournals.org
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. New piperidine-hydrazone derivatives have been synthesized and evaluated for anticholinesterase activity. One such compound demonstrated an IC₅₀ value of 35.30 µM against BChE, which was more potent than the standard drug galantamine in that study. Although these studies focus on piperidine, the findings suggest that the broader class of cyclic amines, including homopiperidine, could be a valuable scaffold for developing enzyme inhibitors.
The cytotoxic potential of novel compounds is a critical measure for anticancer drug development. Derivatives containing the azepane (homopiperidine) ring have demonstrated significant cytotoxic and antiproliferative activity.
A series of A-ring azepano-triterpenoids were screened against a panel of 60 human cancer cell lines at the National Cancer Institute. mdpi.com Several of these compounds, which feature a homopiperidine ring fused to a triterpenoid (B12794562) core, showed potent growth inhibitory effects at submicromolar concentrations. For example, compounds 3 , 4 , 7 , and 8 from the study exhibited GI₅₀ (50% growth inhibition) values ranging from 0.20 to 0.94 µM against the most sensitive cell lines, including leukemia, colon cancer, and ovarian cancer cell lines. mdpi.com Azepanoerythrodiol (3 ) and an azepano-oleanolic acid derivative (8 ) were particularly effective, showing a degree of selectivity toward leukemia cell lines like K-562, CCRF-CEM, and HL-60(TB). mdpi.com Furthermore, computational studies on 1-aminohomopiperidine (B121769) (an isomer of the title compound) suggest a good binding affinity for the estrogen receptor alpha (ERα), indicating potential for breast cancer applications. researchgate.netresearchid.co
Table 2: Cytotoxic Activity of Azepano-Triterpenoid Derivatives
Enzyme Inhibition (e.g., Kinases, Cholinesterases).
Target Engagement and Mechanism of Action Studies
Following initial screening, promising compounds are subjected to more detailed studies to confirm their interaction with the intended molecular target and to elucidate their mechanism of action.
For compounds designed as receptor antagonists, quantifying binding affinity (often as the inhibitor constant, Ki) and selectivity against other receptors is crucial.
As mentioned previously, derivatives incorporating a homopiperidine ring have shown notable affinity and selectivity for the CB1 cannabinoid receptor. google.comcnr.it A series of pyrazole-carboxamides with an N-homopiperidinyl substituent were evaluated for their binding to both CB1 and CB2 receptors. One derivative, N-homopiperidinyl-5-(5-chloro-thiophen-2-yl)-1-(2′,4′-dichlorophenyl)-4-methyl-1H-pyrazol-3-carboxamide, displayed a high affinity for the CB1 receptor with a Ki value of 11.5 nM. google.com In contrast, its affinity for the CB2 receptor was significantly lower (Ki > 1000 nM), indicating high selectivity for CB1. google.com Another study on tricyclic pyrrolepyrazole derivatives found that compound 2j , which contains a homopiperidine moiety, had a CB1 Ki of 81 nM and a CB2 Ki of over 1000 nM, resulting in a selectivity ratio (CB2/CB1) of greater than 12. cnr.it This high selectivity is a desirable trait, as CB2 receptor activity is primarily associated with the immune system, and avoiding it can reduce potential side effects when targeting the central nervous system effects of CB1. csic.es
Table 3: Binding Affinity and Selectivity of Homopiperidine Derivatives at Cannabinoid Receptors
Functional Assays and Cellular Pathway Modulation
The biological effects of this compound derivatives are evaluated through a range of functional assays designed to measure their activity at a cellular level and to elucidate the pathways they modulate.
In the context of anticancer research, derivatives that fuse the azepane ring with triterpenoid structures have been assessed for their cytotoxic potential. nih.gov A key functional assay used in these studies is the colorimetric sulforhodamine B (SRB) assay, which measures cell density and thereby determines the growth-inhibitory and cytotoxic effects of a compound on various cancer cell lines. nih.gov For a comprehensive evaluation, promising derivatives have been screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.gov This screening provides detailed information on the compound's potency, measured as the 50% growth inhibition (GI₅₀) concentration, and its cytotoxicity, indicated by the 50% lethal concentration (LC₅₀). nih.gov
Flow cytometry is another critical functional assay employed to understand the mechanism of action. This technique helps to determine how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death). nih.gov For instance, studies on an azepanoallobetulinic acid amide derivative showed that it primarily induces apoptosis and late apoptosis in cancer cells. nih.gov
The findings from these assays have highlighted that certain A-azepano triterpenoid derivatives exhibit submicromolar growth inhibitory effects and demonstrate selectivity towards specific cancer types, such as leukemia, colon cancer, and ovarian cancer cell lines. nih.gov
| Compound | Assay Type | Cell Line(s) | Key Findings (Concentration) | Reference |
| Azepano-triterpenoid Derivatives (e.g., 3, 8, 11, 15, 16) | NCI-60 Screen (SRB Assay) | 60 Human Cancer Cell Lines | GI₅₀ values in the submicromolar range (0.20–0.94 μM); LC₅₀ values between 1-6 μM. Selective against Leukemia, Colon, and Ovarian lines. | nih.gov |
| Azepanoallobetulinic acid amide (11) | Flow Cytometry | Cancer Cell Lines | Induced apoptosis (44.3%) and late apoptosis (21.4%). | nih.gov |
In the field of infectious diseases, derivatives of this compound have been investigated for their antimycobacterial properties. Functional assays in this area involve determining the Minimum Inhibitory Concentration (MIC) against pathogenic strains like Mycobacterium tuberculosis H37Rv and M. avium. mdpi.com To assess their effectiveness within host cells, intracellular efficacy assays are performed using macrophages (e.g., THP-1 cells) infected with the bacteria. mdpi.com These assays are crucial as they indicate high cell permeability and efficacy within a biological environment. mdpi.com
Molecular docking studies have been used to hypothesize the cellular pathway modulation for these antimycobacterial agents. These computational analyses suggested that azepano-triterpenoids may act similarly to the drug rifampicin, potentially by inhibiting the bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival. mdpi.com
| Compound Class | Functional Assay | Organism/Cell Line | Pathway/Mechanism Investigated | Reference |
| Lupane Type A-ring Azepano-triterpenoids | MIC Determination | M. tuberculosis H37Rv, M. avium | Antimycobacterial Activity | mdpi.com |
| Lupane Type A-ring Azepano-triterpenoids | Intracellular Efficacy Assay | Infected THP-1 Macrophages | Cell Permeability & Ex vivo Efficacy | mdpi.com |
| Azepano-triterpenoids | Molecular Docking | M. tuberculosis RNAP | Inhibition of RNA Polymerase | mdpi.com |
Preclinical Pharmacological Profiles (Excluding Dosage/Administration)
Absorption, Distribution, Metabolism Studies (ADME - general principles)
The preclinical evaluation of any new chemical entity, including derivatives of this compound, involves a thorough assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This profile is fundamental to predicting a drug's behavior in the body. For novel scaffolds, these studies are critical for identifying promising candidates and flagging potential liabilities early in the drug discovery process.
Initially, in silico computational tools are often employed to predict the ADME profile of new derivatives. Programs like SwissADME can calculate a range of physicochemical properties and pharmacokinetic parameters based on a compound's structure, providing an early forecast of its drug-likeness. grafiati.com This approach has been applied to related heterocyclic structures like piperidine derivatives. researchgate.net
Following computational analysis, a series of standardized in vitro assays are conducted. These include:
Metabolic Stability Assays: These experiments use liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The assays determine how quickly a compound is broken down, giving an indication of its likely half-life in the body.
Permeability Assays: To predict absorption, cell-based models like the Caco-2 cell line (which mimics the intestinal wall) or non-cell-based methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used. nih.gov These assays measure the rate at which a compound can pass through a biological membrane.
The data gathered from these in silico and in vitro studies provide a foundational understanding of a derivative's potential pharmacokinetic profile before it is advanced to more complex in vivo studies.
Bioavailability Considerations
Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical parameter, especially for orally administered drugs. The structural features of this compound derivatives play a decisive role in determining their potential for good oral bioavailability.
For cyclic amine structures, the specific position and stereochemistry of functional groups can significantly influence physicochemical properties that govern absorption. The amino group on the homopiperidine ring, for instance, affects the molecule's polarity and hydrogen-bonding capacity. These characteristics are crucial for the compound's ability to dissolve in the gut and permeate the intestinal wall.
Medicinal chemistry campaigns involving the this compound scaffold focus on modifying the structure to achieve an optimal balance between biological potency and favorable ADME properties. Early-stage screening assays, such as PAMPA, are valuable tools for quickly assessing the passive permeability of a series of new analogs, allowing researchers to prioritize compounds with a higher likelihood of good oral absorption. nih.gov The ultimate goal is to design derivatives that are not only effective at their target but can also be efficiently absorbed and distributed to the site of action.
Future Directions and Research Perspectives
Novel Synthetic Methodologies for Enhanced Diversity
The generation of diverse chemical libraries is fundamental to discovering novel biological activities. Future research will concentrate on developing more efficient and versatile synthetic routes to 3-aminohomopiperidine derivatives.
Key Approaches:
Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally complex and diverse small molecules from simple starting materials. cam.ac.uk By applying DOS principles, researchers can generate libraries of this compound analogues with a wide range of stereochemical and functional group diversity, which is crucial for exploring new biological targets. cam.ac.ukd-nb.infomdpi.com
Solid-Phase Synthesis: The use of solid-phase synthesis will continue to be instrumental in the high-throughput production of compound libraries. cam.ac.uk This technique, combined with methods like the Irori directed sorting approach, allows for the efficient creation of tens of thousands of discrete compounds, accelerating the lead discovery process. 5z.com
Catalytic Methods: The development of novel catalytic systems, including visible-light-enabled reactions, offers green and efficient pathways to synthesize substituted pyridines and related heterocycles, which can serve as precursors or structural analogues to this compound derivatives. organic-chemistry.org
Multicomponent Reactions (MCRs): One-pot MCRs provide a rapid and efficient means to construct complex molecules, reducing the number of synthetic steps and purification requirements. nih.gov Applying MCRs to the synthesis of this compound-based scaffolds will enable the rapid generation of diverse chemical libraries.
A comparative look at these methodologies highlights the trend towards more efficient and diversity-focused synthetic strategies.
| Methodology | Core Principle | Advantages | Reference |
| Diversity-Oriented Synthesis (DOS) | Generation of structural diversity from common intermediates. | Access to novel chemical space and a wide range of molecular architectures. | cam.ac.uk |
| Solid-Phase Synthesis | Compounds are built on a solid support, simplifying purification. | High-throughput synthesis, automation potential, rapid library generation. | 5z.com |
| Novel Catalysis | Use of advanced catalysts (e.g., photoredox) for new bond formations. | Mild reaction conditions, high efficiency, novel structural motifs. | organic-chemistry.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product. | High atom economy, reduced synthesis time, operational simplicity. | nih.gov |
Advanced Computational Design for Targeted Therapeutics
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of drug candidates. For this compound, these approaches will be critical for designing derivatives with high potency and selectivity for specific biological targets.
Computational Strategies:
Virtual Screening (VS): Large chemical libraries of virtual this compound derivatives can be rapidly screened against the 3D structure of a biological target to identify potential hits. plos.orgnih.govupenn.edu This significantly reduces the time and cost associated with initial hit identification. upenn.edu
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netbohrium.com These models can predict the activity of newly designed this compound analogues, guiding the optimization process. researchgate.net
Molecular Docking and Dynamics: These techniques predict the binding mode and affinity of a ligand to its target protein. plos.orgresearchgate.net Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time, providing insights into the interaction dynamics. bohrium.com
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity. Pharmacophore models based on known active compounds can be used to screen for novel this compound derivatives with similar activity profiles. plos.orgnih.gov
The integration of these computational tools creates a powerful workflow for modern drug discovery.
| Computational Tool | Application in Drug Design | Key Outcome | Reference |
| Virtual Screening | Rapidly testing large compound libraries computationally. | Identification of initial hit compounds. | upenn.edu |
| QSAR | Predicting biological activity based on chemical structure. | Guiding lead optimization for enhanced potency. | researchgate.net |
| Molecular Docking | Predicting the binding pose and affinity of a ligand. | Understanding ligand-receptor interactions. | plos.org |
| Molecular Dynamics | Simulating the movement of atoms in a ligand-protein complex. | Assessing the stability of binding interactions. | bohrium.com |
Exploration of New Therapeutic Areas
The this compound scaffold is a versatile starting point for developing drugs for a wide range of diseases. While research has touched upon areas like neuropharmacology and cancer, significant opportunities exist to explore new therapeutic applications.
Potential Future Targets:
Neurodegenerative Diseases: The c-Jun N-terminal kinase 3 (JNK3) is a key target in neurodegenerative diseases like Parkinson's. researchgate.net Designing this compound derivatives as selective JNK3 inhibitors could offer new therapeutic avenues. researchgate.net
Inflammatory Disorders: Derivatives have been explored for their anti-inflammatory effects, such as inhibiting the NLRP3 inflammasome. Further exploration could lead to treatments for a variety of inflammatory conditions.
Oncology: Modifications to the homopiperidine structure have yielded compounds with anticancer properties. Future work could focus on developing inhibitors for specific cancer-related targets like the histone methyltransferase ASH1L, which is implicated in leukemia. acs.org
Infectious Diseases: Preliminary studies on related compounds have indicated potential antimicrobial and antiviral activities. This warrants further investigation, especially in the context of rising antimicrobial resistance.
The structural versatility of the homopiperidine ring allows for its incorporation into ligands for a diverse set of biological targets.
| Therapeutic Area | Potential Biological Target | Rationale | Reference |
| Neurodegeneration | JNK3 | JNK3 is specifically expressed in the brain and is a therapeutic target for neurodegenerative diseases. | researchgate.net |
| Inflammation | NLRP3 Inflammasome | Inhibition of the NLRP3 inflammasome can reduce the release of pro-inflammatory cytokines. | |
| Oncology | ASH1L | ASH1L is a histone methyltransferase that plays a crucial role in certain cancers, including leukemia. | acs.org |
| Infectious Diseases | Bacterial/Viral Proteins | The scaffold may interact with key proteins in pathogens, inhibiting their growth or replication. |
Development of this compound as Chemical Probes
High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. rsc.org The this compound scaffold can be functionalized to create potent and selective probes.
Strategies for Probe Development:
Covalent Inhibition: By incorporating a reactive group, this compound derivatives can be designed to form a covalent bond with a specific residue (like cysteine) on the target protein, leading to highly selective and long-lasting inhibition. researchgate.net
Activity-Based Probes (ABPs): These probes can be designed to covalently label active enzymes in complex biological systems. By attaching a reporter tag (like a fluorophore or biotin) to a this compound-based scaffold, researchers can identify and quantify the activity of specific enzymes. nih.gov
Photoaffinity Labeling: Incorporating a photoreactive group allows for the formation of a covalent bond with the target protein upon exposure to UV light. This is a powerful technique for identifying the direct binding partners of a compound.
The development of such probes will be invaluable for studying the function of proteins in their native environment and for identifying new therapeutic targets. acs.orgrsc.org
Integration with Artificial Intelligence in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating timelines and improving the accuracy of predictions. nih.govnih.govmdpi.com
Predictive Modeling: AI algorithms can analyze vast datasets to predict a compound's properties, including its bioactivity, toxicity, and pharmacokinetic profile, with greater accuracy than traditional methods. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel this compound derivatives that are optimized for a specific target. mdpi.com
Target Identification: AI can analyze biological data to identify and validate novel drug targets, opening up new avenues for the application of this compound-based therapeutics. mdpi.com
Protein Structure Prediction: Tools like DeepMind's AlphaFold can predict the 3D structure of proteins with high accuracy, which is crucial for structure-based drug design when an experimental structure is unavailable. nih.govmdpi.com
The integration of AI into the research and development pipeline for this compound will streamline the discovery process, from initial hit identification to preclinical testing, ultimately reducing costs and accelerating the delivery of new medicines. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
